molecular formula C20H28O8 B1255084 Unii-yjz71tro1X CAS No. 129277-38-9

Unii-yjz71tro1X

Cat. No. B1255084
CAS RN: 129277-38-9
M. Wt: 396.4 g/mol
InChI Key: MMMUDYVKKPDZHS-MXFZCOKBSA-N
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Description

Synthesis Analysis

The synthesis of complex molecular structures often involves intricate methods combining different metallic elements and organic ligands. For example, bimetallic oxalate networks, as seen in the synthesis of molecule-based magnets, demonstrate the complexity and innovation in chemical synthesis processes (Coronado et al., 2001). Another example includes the creation of mononuclear and tetranuclear compounds, which highlights the sophistication of modern synthetic chemistry (Nayak et al., 2006).

Molecular Structure Analysis

The molecular structure is pivotal in determining a compound's properties and reactivity. Advanced computational methodologies allow for the accurate prediction of molecular structures, which is essential for a deep understanding of a compound's chemical and physical behaviors (Puzzarini, 2016). This accuracy is crucial for exploring the potential of molecules in various applications.

Chemical Reactions and Properties

Chemical reactions and properties are influenced significantly by the molecular structure. The study of single-ion magnets, for example, showcases how specific coordination compounds can exhibit unique magnetic behaviors due to their molecular arrangement (Palii et al., 2016). Additionally, noncovalent synthesis techniques reveal the importance of physical-organic chemistry in creating complex molecular aggregates with specific functions (Whitesides et al., 1995).

Physical Properties Analysis

The physical properties of a compound, including its phase, density, melting point, and solubility, are intrinsically linked to its molecular structure. Techniques in reticular synthesis, for instance, are employed to design materials with predetermined structures and properties, highlighting the relationship between molecular design and physical characteristics (Yaghi et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and compatibility with other substances, are fundamental to the application and handling of the compound. Understanding the electrotopological state of atoms within molecules can provide insights into the compound's chemical behavior (Kier & Hall, 1990). Moreover, advancements in quantum chemical property prediction, like the Uni-Mol+ approach, demonstrate the potential for accurately forecasting chemical properties through computational models (Lu et al., 2023).

Scientific Research Applications

Educational Programs and Innovation

Research by Giordan et al. (2011) highlights the importance of transforming educational programs to aid academic researchers in translating scientific research into practical innovations. This is relevant to Unii-yjz71tro1X as it underscores the need for educational support in turning basic research into deployable innovations that benefit society. This approach includes providing training, education, and financial support to researchers (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environments

Şahin et al. (2009) discuss the development of collaborative working environments for large scientific applications. This is pertinent to this compound, as such environments enable remote job submission and file transfer, enhancing the efficiency and collaboration in scientific research, particularly in geographically dispersed teams (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Development of Novel Materials

Cushing, Kolesnichenko, and O'Connor (2004) focus on the development of novel materials, a fundamental aspect of chemical research. This ties in with this compound's applications in scientific research, where the discovery and development of new materials play a crucial role in advancing industries such as electronics (Cushing, Kolesnichenko, & O'Connor, 2004).

Transforming Scientific Achievements into Industrial Applications

Xian-guo (2004) emphasizes the need to accelerate the transformation of scientific and technical achievements into industrial applications. This is relevant for this compound, as it suggests the importance of applying scientific discoveries to practical uses, enhancing the relevance of research in national economic construction (Xian-guo, 2004).

The Role of Technology and Society in Research

Schuurbiers and Fisher (2009) explore how technological devices and services are increasingly shaping people's lives, stressing the importance of addressing social concerns in scientific research. This perspective is significant for the application of this compound, as it calls for ethical, legal, and social considerations in research and technological developments (Schuurbiers & Fisher, 2009).

Enhancing STEM Education

Majid et al. (2018) investigate the implementation of STEM (Science, Technology, Engineering, and Mathematics) education, which is crucial for fostering problem-solving and innovative thinking. This research underscores the importance of scientific-based learning in enhancing applications like this compound (Majid, Fauzi, Ridwan, Hikmawan, Sari, & Widodo, 2018).

Mechanism of Action

Lobetyolin, also known as (2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, Unii-yjz71tro1X, or DTXSID20704871, is a polyacetylene glycoside found in diverse medicinal plants, primarily isolated from the roots of Codonopsis pilosula . It has shown activities against several types of cancer, notably gastric cancer .

Target of Action

The primary target of Lobetyolin is the Alanine-Serine-Cysteine Transporter 2 (ASCT2) . ASCT2 is an amino acid transporter that plays a crucial role in glutamine metabolism .

Mode of Action

Lobetyolin interacts with its target, ASCT2, by down-regulating its expression . This interaction leads to a decrease in glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition .

Biochemical Pathways

Lobetyolin affects the biochemical pathway of glutamine metabolism. By down-regulating ASCT2, Lobetyolin reduces the uptake of glutamine, which is a crucial amino acid for cancer cell proliferation . This disruption in glutamine metabolism leads to apoptosis and inhibition of tumor growth .

Pharmacokinetics

A study using ultra-performance LC-tandem mass spectrometry method showed good linearity over a concentration range of 0.46-1000 ng/mL for Lobetyolin in rat plasma . The extraction recovery ranged from 72.5% to 89.1% with matrix effects of 81.6%-107.8% . The bioavailability of lobetyolin was found to be low, indicating that this component may be absorbed poorly or metabolized extensively in rats .

Result of Action

The result of Lobetyolin’s action is the inhibition of cell proliferation and the induction of cell apoptosis in cancer cells . This is achieved through the down-regulation of ASCT2, leading to a disruption in glutamine metabolism . Lobetyolin has been shown to effectively restrain the growth of tumors in vivo .

Action Environment

The action of Lobetyolin can be influenced by environmental factors. For instance, in a study where mice were pretreated with Lobetyolin followed by an injection with lipopolysaccharide (LPS) to induce sepsis, Lobetyolin demonstrated a remarkable reduction in the production of inflammatory cytokines in the serum . This suggests that Lobetyolin’s action, efficacy, and stability can be influenced by the presence of other compounds or conditions in the environment .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14?,15?,16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMUDYVKKPDZHS-UPPVCQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#CC(C(/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704871
Record name (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136085-37-5
Record name (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of lobetyolin in cancer cells?

A1: Research suggests that lobetyolin disrupts glutamine metabolism in cancer cells. It achieves this by downregulating the expression of ASCT2 (SLC1A5) [, ], a transporter protein responsible for glutamine uptake. This disruption leads to a reduction in the levels of glutamine, glutamic acid, α-ketoglutarate, ATP, and GSH, ultimately inducing apoptosis (programmed cell death) [, ].

Q2: How does lobetyolin impact the AKT/GSK3β signaling pathway?

A2: Studies show that lobetyolin downregulates c-Myc, a protein involved in cell growth and proliferation. This downregulation is mediated by the AKT/GSK3β signaling pathway. Overexpression of Myr-AKT, a constitutively active form of AKT, was found to reverse the lobetyolin-induced downregulation of c-Myc and ASCT2 [].

Q3: Does lobetyolin affect the p53 tumor suppressor pathway?

A3: In vitro studies indicate that lobetyolin's effect on cancer cells might be related to the p53 pathway. Lobetyolin treatment was found to increase p53 translocation to the nucleus and upregulate p21 and Bax expression []. Interestingly, inhibiting p53 with Pifithrin-α enhanced lobetyolin's inhibitory effect on ASCT2-mediated apoptosis, suggesting a complex interplay between lobetyolin and the p53 pathway [].

Q4: What is the molecular formula and weight of lobetyolin?

A4: The molecular formula of lobetyolin is C20H26O2, and its molecular weight is 298.42 g/mol.

Q5: Is there spectroscopic data available for lobetyolin?

A5: While the provided research excerpts do not detail specific spectroscopic data, various techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are routinely employed for structural elucidation of compounds like lobetyolin [].

Q6: Are there any specific formulation strategies to enhance lobetyolin's stability, solubility, or bioavailability?

A6: The research excerpts primarily focus on lobetyolin's extraction and quantification. Further investigation is needed to explore formulation approaches that could improve its pharmaceutical properties like stability, solubility, and bioavailability.

Q7: What is the bioavailability of lobetyolin?

A8: A comparative pharmacokinetic study in rats demonstrated that the bioavailability of pure lobetyolin was 3.90%, significantly lower than that observed after administering Codonopsis pilosula extract (6.97%) []. This suggests that other components in the extract might enhance lobetyolin absorption or reduce its metabolism.

Q8: What is the elimination half-life of lobetyolin?

A9: The elimination half-life (t1/2) of lobetyolin in rats was found to be statistically different between pure lobetyolin and Codonopsis pilosula extract, indicating potential influence of co-administered components on its pharmacokinetic profile [].

Q9: What cancer cell lines have shown sensitivity to lobetyolin in vitro?

A10: In vitro studies have demonstrated the anti-cancer effects of lobetyolin on breast cancer cell lines MDA-MB-231 and MDA-MB-468 [] and the colon cancer cell line HCT-116 [].

Q10: Has lobetyolin shown efficacy in in vivo models of cancer?

A11: Yes, lobetyolin exhibited anti-cancer properties in a nude mice model, but the specific details are not provided in the excerpts. Further research is needed to explore its efficacy in different in vivo models and assess its therapeutic potential [].

Q11: Are there any preclinical or clinical studies investigating the efficacy and safety of lobetyolin?

A11: The provided excerpts primarily focus on preclinical research, highlighting the need for further investigations, including clinical trials, to evaluate the efficacy and safety of lobetyolin in humans.

Q12: What is the safety profile of lobetyolin?

A12: The research excerpts do not provide detailed information about the toxicity profile of lobetyolin. Thorough toxicological studies are essential to determine its safety profile, potential adverse effects, and safe dosage ranges.

Q13: What analytical methods are commonly used for the detection and quantification of lobetyolin?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for the determination of lobetyolin in various matrices, including plant extracts and biological samples [, , , , , , , , , , ].

Q14: Has mass spectrometry been used in lobetyolin research?

A15: Yes, UPLC-MS/MS has been used to determine lobetyolin in rat plasma for pharmacokinetic studies [], and HPLC-MS/MS has been employed to identify lobetyolin and other compounds in Codonopsis Radix [].

Q15: What is the connection between lobetyolin and the plant Codonopsis pilosula?

A16: Lobetyolin is a major bioactive constituent of Codonopsis pilosula, a plant used in traditional Chinese medicine [, , , , ].

Q16: How does the content of lobetyolin vary in Codonopsis pilosula from different geographical locations?

A17: Studies show that lobetyolin content varies significantly in Codonopsis pilosula depending on its geographical origin and growing conditions [, , , , , ].

Q17: Does sulfur fumigation affect the lobetyolin content in Codonopsis pilosula?

A18: Yes, sulfur fumigation, a common practice for preserving herbal medicines, can significantly affect the content of lobetyolin in Codonopsis pilosula [].

Q18: How does the method of drying Codonopsis pilosula affect lobetyolin content?

A19: Different drying methods, such as natural drying and plasma drying, can influence the lobetyolin content in Codonopsis pilosula. For example, plasma drying was found to preserve a higher lobetyolin content compared to natural drying [].

Q19: How do different cultivation methods affect the lobetyolin content in Codonopsis pilosula?

A20: Studies have shown that factors like the use of plant growth regulators, pinching (removal of apical buds), and shelving (providing support for plant growth) can significantly influence the accumulation of lobetyolin in Codonopsis pilosula [, , ].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.